
a-TGF (34-43), rat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-TGF (34-43), rat: is an active peptide utilized in immunological research. It is a fragment of the larger transforming growth factor (TGF) protein, specifically derived from rats. This peptide has a molecular weight of 1080.24 and a molecular formula of C44H69N15O13S2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-TGF (34-43), rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Chemischer Reaktionen
Types of Reactions: a-TGF (34-43), rat can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like DCC, DIC, and TFA.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences
Wissenschaftliche Forschungsanwendungen
a-TGF (34-43), rat has several scientific research applications:
Immunology: It is used to study immune responses and the role of TGF in immune regulation.
Cancer Research: The peptide is utilized to investigate the mechanisms of TGF in cancer progression and metastasis.
Cell Biology: Researchers use it to understand cell signaling pathways and cellular responses to TGF.
Drug Development: this compound serves as a model peptide for developing TGF-based therapeutics .
Wirkmechanismus
a-TGF (34-43), rat exerts its effects by interacting with TGF receptors on the cell surface. Upon binding, it activates the Smad signaling pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. The peptide’s effects are mediated through decreased cell proliferation, increased apoptosis, and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
- TGF-β1 (Transforming Growth Factor-beta 1)
- TGF-β2 (Transforming Growth Factor-beta 2)
- TGF-β3 (Transforming Growth Factor-beta 3)
Comparison: a-TGF (34-43), rat is a specific fragment of the larger TGF protein, making it unique in its ability to target specific pathways and receptors. Unlike the full-length TGF proteins, this compound provides a more focused approach to studying the effects of TGF without the complexities associated with the entire protein. This specificity allows for more precise investigations into the role of TGF in various biological processes .
Eigenschaften
Molekularformel |
C44H69N15O13S2 |
|---|---|
Molekulargewicht |
1080.2 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI-Schlüssel |
KYULMNFMIQONLF-JPXFWOSMSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
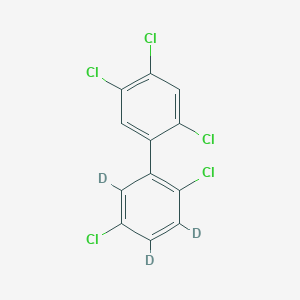
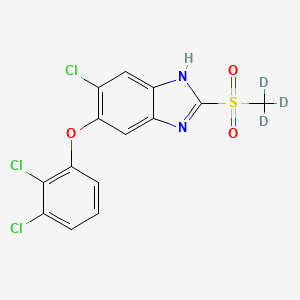
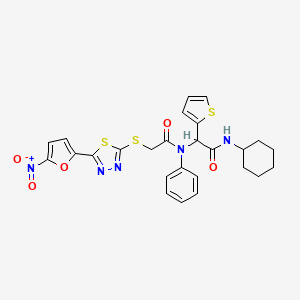
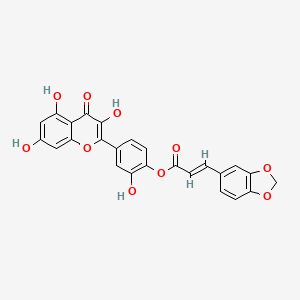
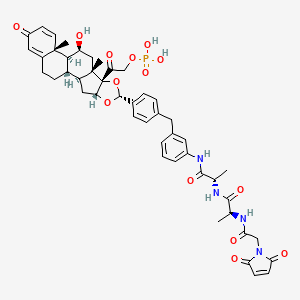
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)





